N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide (CAS 301359-31-9; MFCD00790338) is a synthetic small molecule belonging to the N-substituted furan-2-carboxamide class. It has a molecular formula of C19H15N3O5 and a molecular weight of 365.34 g/mol.

Molecular Formula C19H15N3O5
Molecular Weight 365.3 g/mol
Cat. No. B5096936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
Molecular FormulaC19H15N3O5
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
InChIInChI=1S/C19H15N3O5/c23-17(13-6-2-1-3-7-13)18(21-19(24)16-10-5-11-27-16)20-14-8-4-9-15(12-14)22(25)26/h1-12,18,20H,(H,21,24)
InChIKeyINGQLEXBJYAULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide – Chemical Identity, Core Properties, and Procurement Baseline


N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide (CAS 301359-31-9; MFCD00790338) is a synthetic small molecule belonging to the N-substituted furan-2-carboxamide class . It has a molecular formula of C19H15N3O5 and a molecular weight of 365.34 g/mol . Key physicochemical properties relevant to handling and assay design include a calculated LogP of 2.57 (Hit2Lead), topological polar surface area (tPSA) of 114.5 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds . The compound contains a racemic stereocenter at the central carbon linking the anilino and oxo-phenylethyl moieties, and it is supplied as a racemic mixture by commercial sources . It is available as a screening compound through ChemBridge (ID 5534139) and ChemDiv (ID 4476-3235), as well as via Sigma-Aldrich under the AldrichCPR custom product line [1].

Why N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide Cannot Be Replaced by a Generic Furan-2-carboxamide Analog


N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide occupies a distinct chemical space that is not interchangeable with other furan-2-carboxamide derivatives. Three structural features confer this specificity: (1) the 3-nitro substitution pattern on the anilino ring, which is a positional isomer of the 4-nitro analog (MFCD00790339) [1]; (2) the 2-oxo-2-phenylethyl motif, which introduces a ketone carbonyl capable of participating in both hydrogen-bonding and dipole-dipole interactions distinct from simple phenethyl or benzyl analogs; and (3) the racemic stereocenter, which means the compound exists as a pair of enantiomers that may exhibit differential target engagement . Replacing the 3-nitrophenyl group with a 4-nitrophenyl, 4-bromophenyl (CAS 301359-28-4), or 2-methyl-4-nitrophenyl variant alters both the electronic character of the molecule and its three-dimensional pharmacophore, potentially abolishing or unpredictably modifying activity against the intended biological target [2]. Because no publicly disclosed quantitative structure-activity relationship (SAR) data exist for this specific compound series, substitution without experimental validation carries substantial risk of loss of function.

Quantitative Evidence for Differentiated Selection of N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide


Positional Isomer Differentiation: 3-Nitro vs. 4-Nitro Substitution on the Anilino Ring

The target compound bears a nitro group at the meta (3-) position of the anilino ring, whereas the closest commercially available analog carries the nitro group at the para (4-) position (MFCD00790339) [1]. In medicinal chemistry, meta- versus para-nitro substitution on an anilino ring alters the electronic distribution across the aromatic system: the Hammett σm value for NO2 is +0.71, while σp is +0.78, reflecting a stronger electron-withdrawing effect in the para position [2]. This difference in electronic character influences the pKa of the adjacent anilino NH, the propensity for hydrogen bonding, and the overall dipole moment of the molecule—all of which can affect target binding affinity and selectivity. No head-to-head biological comparison data between the 3-nitro and 4-nitro isomers are publicly available.

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Physicochemical Property Comparison: 3-Nitro Target vs. 4-Bromo Analog – Implications for Membrane Permeability

The target compound (3-nitro) and the 4-bromo analog (CAS 301359-28-4, MW 399.24, C19H15BrN2O3) are structurally related analogs with different substituents on the anilino ring [1]. The 3-nitro group contributes a tPSA increment of approximately 45.8 Ų (from the nitro moiety), yielding a total tPSA of 114.5 Ų for the target compound . The 4-bromo analog lacks the nitro group and therefore has a predicted lower tPSA (~88 Ų based on the absence of the two nitro oxygens) and higher lipophilicity due to the bromine atom (πBr ≈ +0.86 vs. πNO2 ≈ -0.28). The LogP for the target compound is measured at 2.57 ; the 4-bromo analog's LogP is predicted to be >3.0 owing to the lipophilic bromine. These differences in polarity and lipophilicity profile directly impact predicted membrane permeability, solubility, and non-specific protein binding.

Drug-likeness Lipophilicity Permeability prediction

Racemic Nature and Its Consequences for Assay Reproducibility vs. Single-Enantiomer Alternatives

The target compound is supplied as a racemic mixture, as explicitly stated in the ChemDiv catalog entry 'Stereo: RACEMIC MIXTURE' . This is a critical quality attribute because the two enantiomers may exhibit different—and sometimes opposing—biological activities. In the absence of enantiomeric resolution data, the observed activity in any given assay represents the weighted average of both enantiomers. If only one enantiomer is active, the measured potency may underestimate the true activity by a factor of approximately 2-fold. Conversely, if one enantiomer acts as an antagonist or inverse agonist while the other is an agonist, the racemate may show attenuated or null activity. Procurement of the racemate versus a resolved single enantiomer is therefore a critical decision point for research groups performing target-based screening or SAR studies.

Stereochemistry Enantiomer-specific activity Assay reproducibility

Hydrogen Bond Donor/Acceptor Profile Comparison with 2-Methyl-4-nitro Analog

The target compound has 2 hydrogen bond donors (Hdon = 2) and 5 hydrogen bond acceptors (Hacc = 5) . A closely related analog, N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide (C20H17N3O5, MW 379.4), retains the same Hdon/Hacc count but introduces a methyl group at the 2-position of the nitrophenyl ring . The added methyl group increases molecular weight by 14 Da and alters the steric environment around the anilino NH. The 2-methyl substituent may restrict rotation about the N-aryl bond, potentially locking the nitro group into a different orientation relative to the central scaffold. This conformational restriction can have profound effects on target binding, even when the hydrogen-bonding capacity is unchanged.

Hydrogen bonding Drug design Ligand efficiency

Procurement-Relevant Application Scenarios for N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide


Screening Library Diversification via Meta-Nitro Pharmacophore Sampling

Research groups building focused kinase or protein-protein interaction inhibitor libraries can use this compound to introduce a meta-nitrophenyl pharmacophore—a motif underrepresented relative to para-nitro analogs . The 3-nitro substitution pattern provides a distinct electrostatic surface and hydrogen-bonding geometry compared to the more common 4-nitro isomer, enabling exploration of binding pocket regions that are inaccessible to para-substituted congeners. Procurement of both the 3-nitro (target compound) and 4-nitro (MFCD00790339) positional isomers from Sigma-Aldrich or ChemBridge allows systematic SAR by positional scanning.

Racemic Hit Identification with Downstream Chiral Resolution

The compound's racemic nature makes it suitable as an initial hit in high-throughput screening campaigns, where the cost and synthetic accessibility of the racemate outweigh the need for enantiopure material. Positive hits can then be subjected to chiral chromatographic resolution to isolate the active enantiomer (eutomer) for follow-up dose-response, selectivity profiling, and preliminary ADME assessment. The relatively low LogP (2.57) and moderate tPSA (114.5 Ų) predict favorable solubility for both biochemical and cell-based assays .

Control Compound for Nitro-Group-Dependent Assays

In enzymatic or cellular assays where the nitro group is hypothesized to participate in key interactions (e.g., with a tyrosine or arginine residue in the target binding pocket), the 4-bromo analog (CAS 301359-28-4) can serve as a negative control. The bromine atom is roughly isosteric with the nitro group but lacks the strong electron-withdrawing and hydrogen-bond-accepting character. A differential activity between the 3-nitro target compound and the 4-bromo analog provides direct evidence for the role of the nitro group in target engagement.

Computational Chemistry and Docking Model Validation

With its well-defined stereochemistry (racemic, one chiral center), moderate molecular weight (365.34 Da), and experimentally measured LogP, this compound is an appropriate test case for validating docking protocols and scoring functions . The presence of both hydrogen-bond donors and acceptors, a polar nitro group, a hydrophobic phenyl ring, and a heterocyclic furan ring provides a balanced pharmacophore for assessing pose prediction accuracy. The availability of the 4-nitro and 4-bromo analogs enables retrospective virtual screening enrichment studies using experimentally determined hit rates.

Quote Request

Request a Quote for N-{1-[(3-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.